molecular formula C20H20N4O4S B2904533 4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide CAS No. 941240-76-2

4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B2904533
CAS No.: 941240-76-2
M. Wt: 412.46
InChI Key: HBJVPVJPNYQSGE-UHFFFAOYSA-N
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Description

This compound features a central 1,3-oxazole core substituted with a cyano group at position 4 and a (4-ethoxyphenyl)amino moiety at position 4. The oxazole ring is linked to a benzene-sulfonamide group, where the sulfonamide is dimethylated (N,N-dimethyl). The ethoxy group (‒OCH₂CH₃) on the phenyl ring contributes to lipophilicity and electronic effects, while the dimethyl sulfonamide enhances solubility and metabolic stability. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

4-[4-cyano-5-(4-ethoxyanilino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-4-27-16-9-7-15(8-10-16)22-20-18(13-21)23-19(28-20)14-5-11-17(12-6-14)29(25,26)24(2)3/h5-12,22H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJVPVJPNYQSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as sodium borohydride for reduction reactions and various catalysts for coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to accelerate reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenylamino Group

Compound 1 : 4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide
  • Key Difference : Methoxy (‒OCH₃) replaces ethoxy (‒OCH₂CH₃).
  • Impact: Lipophilicity: Methoxy reduces logP (predicted ~2.5 vs. Electronic Effects: Methoxy is a stronger electron-donating group, possibly enhancing π-π stacking in target binding .
Compound 2 : 4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide
  • Key Difference: 2-Phenylethylamino (‒NHCH₂CH₂C₆H₅) replaces (4-ethoxyphenyl)amino.
  • Impact :
    • Bulkiness : The phenylethyl group introduces steric hindrance, which may reduce binding affinity but improve selectivity.
    • logP : Higher logP (2.85) due to the hydrophobic phenylethyl chain, favoring membrane permeability but risking off-target interactions .

Physicochemical and Structural Properties

Property Target Compound Compound 1 (Methoxy) Compound 2 (Phenylethyl)
Molecular Formula C₂₁H₂₁N₅O₃S (estimated) C₂₀H₁₉N₅O₃S C₂₀H₂₀N₄O₃S
Molecular Weight ~423.5 g/mol ~409.4 g/mol 396.47 g/mol
logP ~3.0 (predicted) ~2.5 (predicted) 2.85
Hydrogen Bond Acceptors 8 8 8
Hydrogen Bond Donors 1 1 1
Polar Surface Area ~80 Ų ~80 Ų 79.78 Ų

Computational and Experimental Data Gaps

  • Biological Activity : While and highlight oxazole-sulfonamide hybrids as inhibitors, specific IC₅₀ or MIC values for the target compound and its analogs are unavailable.

Biological Activity

The compound 4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a sulfonamide group, an oxazole ring, and a cyano group, which are known to contribute to various biological effects.

Chemical Structure and Properties

  • Molecular Formula : C16H20N4O4S
  • Molecular Weight : Approximately 364.42 g/mol

The structural components of this compound suggest multiple avenues for biological activity, particularly in the realms of antibacterial and anticancer research.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in critical cellular processes. The presence of the oxazole ring indicates potential for kinase inhibition, a common target in cancer therapeutics. The sulfonamide moiety is associated with antibacterial properties in other compounds, suggesting that this compound may exhibit similar effects.

Antibacterial Activity

Research indicates that sulfonamide compounds often display significant antibacterial properties. The specific activity of 4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide against various bacterial strains needs to be evaluated through standard assays such as:

  • Minimum Inhibitory Concentration (MIC) : To determine the lowest concentration that inhibits bacterial growth.
  • Zone of Inhibition Tests : To visually assess the antibacterial efficacy.

Anticancer Activity

The potential anticancer properties of this compound are supported by its structural features that may inhibit kinase activity. Kinase inhibitors are crucial in cancer treatment as they interfere with signaling pathways that promote tumor growth. Studies on similar compounds have shown promising results in inhibiting cell proliferation in various cancer cell lines.

Case Studies and Research Findings

Several studies have explored related compounds with similar structures:

StudyCompoundFindings
4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamidesDesigned and synthesized novel derivatives showing significant anticancer activity against multiple cell lines.
4-{4-cyano-5-[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazol-2-yl-N,N-dimethylbenzene-1-sulfonamideInvestigated for its potential as a biochemical probe or inhibitor in enzymatic studies, showing promise in modulating enzyme activities.

These findings highlight the importance of exploring the biological activity of structurally related compounds to better understand the potential applications of 4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide .

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